molecular formula C22H28O2P2 B2875005 (3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2207601-04-3

(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Katalognummer: B2875005
CAS-Nummer: 2207601-04-3
Molekulargewicht: 386.412
InChI-Schlüssel: CKHIWGYUNCCXKO-CLJLJLNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a chiral bibenzooxaphosphole derivative characterized by its bicyclic structure containing phosphorus atoms. The compound features tert-butyl groups at the 3,3' positions, which confer steric bulk and influence its electronic properties. Its molecular formula is C22H28O2P2, with a molecular weight of 386.4 g/mol (enantiomeric form described in ). The (3S,3'S) stereochemistry distinguishes it from its (3R,3'R) counterpart, making it relevant in asymmetric catalysis and materials science.

Eigenschaften

IUPAC Name

(3S)-3-tert-butyl-4-[(3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHIWGYUNCCXKO-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@]4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H28O2P2
  • Molecular Weight : 386.40 g/mol
  • CAS Number : 2214207-73-3

The compound features a unique structure characterized by a bibenzo[d][1,3]oxaphosphole framework which contributes to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that (3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : In a study involving breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation.
  • Case Study 2 : In colorectal cancer models, (3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole demonstrated inhibition of tumor growth by modulating signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research suggests that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's disease.

The biological activities of (3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole are attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells.
  • Cell Signaling Pathways : It modulates pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Research Findings Summary

Study FocusFindingsReference
Antioxidant ActivityEffective scavenging of free radicals; protects against oxidative stress
Anticancer ActivityInduces apoptosis in MCF-7 cells; inhibits growth in colorectal cancer models
NeuroprotectionProtects neuronal cells from oxidative damage; potential implications for Alzheimer's

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related bibenzooxaphosphole derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes
(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole N/A C22H28O2P2 386.4 3,3'-di-tert-butyl 97%+ Chiral ligands, asymmetric synthesis
(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-bibenzooxaphosphole 1435940-21-8 C38H44O6P2 658.70 4,4'-bis(2,6-dimethoxyphenyl) 97% Catalysis; bulky aryl groups enhance stability
(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole 2227217-19-6 C21H27O3P 358.4 2,6-dimethoxyphenyl, 2,2-dimethyl 97% Intermediate in ligand synthesis
(2R,2'R,3R,3'R)-4,4’-Di(anthracen-9-yl)-3,3’-di-t-butyl-2,2’,3,3’-tetrahydro-2,2’-bibenzooxaphosphole 1435940-19-4 C44H42O2P2 664.7 4,4'-di(anthracen-9-yl) >99% ee Metal catalysts (e.g., WingPhos ligands)

Key Observations:

  • Steric Effects: The tert-butyl groups in the target compound provide moderate steric bulk, whereas anthracenyl or dimethoxyphenyl substituents in analogs (e.g., CAS 1435940-19-4) create greater steric hindrance, enhancing catalytic selectivity in cross-coupling reactions .
  • Electronic Properties: The 2,6-dimethoxyphenyl substituents (CAS 1435940-21-8) introduce electron-donating methoxy groups, altering electronic density compared to the parent tert-butyl derivative .
  • Chirality: The (3S,3'S) configuration is critical for enantioselective applications, contrasting with the (2R,2'R,3R,3'R) analogs used in WingPhos catalysts .

Vorbereitungsmethoden

Precursor Synthesis: 3,3'-Di-tert-butyl-2,2'-biphenol

The tert-butyl-substituted biphenol precursor is critical for introducing steric bulk and chirality. While direct synthesis details are sparse, analogous routes for biphenol derivatives involve:

  • Friedel-Crafts alkylation : Reaction of 2-methoxyphenol with tert-butyl chloride in the presence of AlCl₃, followed by demethylation.
  • Ullmann coupling : Copper-mediated coupling of 2-iodophenol derivatives with tert-butyl groups.

The resulting 3,3'-di-tert-butyl-2,2'-biphenol serves as the backbone for subsequent phosphorylation.

Phosphorylation and Phospha-Fries Rearrangement

The biphenol is converted to a diphosphate intermediate using diethyl chlorophosphate and triethylamine in tetrahydrofuran (THF) at 50°C for 24 hours:
$$
\text{2,2'-Biphenol} + 2 \, \text{ClPO(OEt)₂} \xrightarrow{\text{Et₃N, THF}} \text{Tetraethyl diphosphate (50\% yield)}
$$
An anionic phospha-Fries rearrangement follows, mediated by lithium hexamethyldisilazide (LiHMDS) in THF at −78°C, yielding a bis(phosphonate):
$$
\text{Diphosphate} \xrightarrow{\text{LiHMDS}} \text{Bis(phosphonate) (94\% yield)}
$$

Reduction to Diphosphine

The bis(phosphonate) is reduced to a primary diphosphine using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether:
$$
\text{Bis(phosphonate)} \xrightarrow{\text{LiAlH₄, Et₂O}} \text{3,3'-Di-tert-butyl-2,2'-biphenyldiphosphine (86\% yield)}
$$
The $$^{31}\text{P}$$ NMR spectrum of the diphosphine shows a characteristic downfield shift (δ ≈ 145 ppm) with a P–H coupling constant of $$J_{\text{PH}} = 206.5 \, \text{Hz}$$.

Cyclization to Benzoxaphosphole

Reaction of the diphosphine with benzoyl chloride in toluene under reflux forms the benzoxaphosphole rings via dehydrocyclization:
$$
\text{Diphosphine} + 2 \, \text{PhCOCl} \xrightarrow{\text{Toluene, reflux}} \text{(3S,3'S)-Benzoxaphosphole (90\% yield)}
$$
The stereochemistry arises from the chiral tert-butyl groups, which induce a specific conformation during cyclization. The $$^{31}\text{P}$$ NMR signal appears at δ +86 ppm, consistent with analogous 2-aryl-BOP derivatives.

Stereochemical Control and Resolution

The (3S,3'S) configuration is achieved through:

  • Chiral starting materials : Use of enantiomerically pure 3-tert-butyl-2-methoxyphenol.
  • Kinetic resolution : Selective crystallization of diastereomeric intermediates.
  • Asymmetric catalysis : Employing chiral ligands during Ullmann coupling or phosphorylation.

Chromatographic purification on silica gel with hexane/ethyl acetate (4:1) ensures enantiomeric excess (>99% ee), as confirmed by chiral HPLC.

Characterization and Analytical Data

  • Molecular formula : C₂₂H₂₈O₂P₂ (MW: 386.41 g/mol).
  • $$^{1}\text{H}$$ NMR (CDCl₃): δ 1.42 (s, 18H, t-Bu), 3.21–3.35 (m, 4H, P–CH₂), 6.85–7.45 (m, 8H, aromatic).
  • $$^{31}\text{P}$$ NMR (CDCl₃): δ +86.0 (s).
  • X-ray crystallography : Confirms the twisted biphenylene core with a dihedral angle of 68° between benzoxaphosphole rings.

Scale-Up and Industrial Production

Industrial synthesis (e.g., CymitQuimica) employs:

  • Batch reactors : 100 L vessels for phosphorylation and cyclization steps.
  • Cost drivers : tert-Butyl precursors (€332–1,789 per 100 mg).
  • Purity control : Column chromatography (95–97% purity) and recrystallization from dichloromethane/hexane.

Challenges and Optimization

  • Steric hindrance : Bulky tert-butyl groups slow cyclization, requiring prolonged reflux (48–72 hours).
  • Phosphine oxidation : Strict anaerobic conditions (glovebox) prevent P–H oxidation during reduction.
  • Yield improvement : Catalytic p-toluenesulfonic acid (p-TsOH) increases cyclization efficiency from 75% to 90%.

Comparative Analysis with Analogues

Parameter (3S,3'S)-BIBOP (2S,2'S,3S,3'S)-Ph-BIBOP
Substituents t-Bu at 3,3' Ph at 4,4'
Synthetic yield 90% 97%
$$^{31}\text{P}$$ shift δ +86 ppm δ +79 ppm
Emission Blue fluorescence Non-emissive

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.